3-propyloxan-4-one
Description
3-Propyloxan-4-one is a cyclic ketone derivative of oxane (tetrahydropyran) with a propyl substituent at the 3-position and a ketone group at the 4-position. Such compounds are often intermediates in organic synthesis or explored for pharmaceutical applications due to their modular functional groups .
Properties
IUPAC Name |
3-propyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOSLAGRAHYUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295450 | |
| Record name | Tetrahydro-3-propyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15910-02-8 | |
| Record name | Tetrahydro-3-propyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15910-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-propyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of 3-hydroxypropyl ketone under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Propyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxanones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Propyloxan-4-one has several applications in scientific research:
Chemistry: It serves as a monomer for the synthesis of aliphatic polyesters, which are used in biodegradable plastics.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-propyloxan-4-one involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) 3-(Oxan-4-yl)azepan-2-one (CAS: EN300-367135)
- Structure : Combines an oxane ring (tetrahydropyran) fused with an azepan-2-one (7-membered lactam).
- This structural complexity may increase metabolic stability in drug design.
- Molecular Weight: Not explicitly stated but estimated to be higher than 3-propyloxan-4-one due to the azepanone group .
(b) Coumarin-Pyrimidine Hybrids (e.g., Compounds 4i and 4j)
- Structure : Complex heterocycles with coumarin (benzopyrone) and pyrimidine cores, tethered via tetrazolyl or phenyl groups.
- In contrast, this compound lacks aromaticity, limiting such electronic properties but offering simpler synthetic routes .
Propyl-Substituted Derivatives
(a) 3-(4-Substituted Phenyl)propanoic Acids ()
Examples:
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
- Key Features: These compounds feature a propanoic acid chain attached to substituted phenyl rings, differing from this compound’s cyclic ether-ketone system. The carboxylic acid group enhances water solubility and metal-binding capacity, whereas this compound’s ketone and ether groups favor lipophilicity .
Comparative Data Table
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | CAS Number | Notable Properties |
|---|---|---|---|---|---|
| This compound* | Oxane (tetrahydropyran) | Ketone, propyl substituent | ~156.22 (estimated) | Not provided | Hydrophobic, cyclic ether |
| 3-(Oxan-4-yl)azepan-2-one | Oxane + azepanone | Lactam, ether | ~211.28 (estimated) | EN300-367135 | Potential metabolic stability |
| 3-(4-Methoxyphenyl)propanoic acid | Phenyl + propanoic acid | Carboxylic acid, methoxy | 194.23 | Not provided | Water-soluble, aromatic |
| Coumarin-pyrimidine hybrids | Coumarin + pyrimidine | Tetrazolyl, thioxo | ~500–600 (estimated) | Not provided | Fluorescent, bioactive |
*Note: Data for this compound are inferred due to absence in provided evidence.
Biological Activity
3-Propyloxan-4-one, a compound classified under the oxanone family, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound (C8H14O2) is characterized by its oxanone ring structure. The compound's unique molecular configuration contributes to its biological properties, which are explored in various studies.
1. Antioxidant Activity
Antioxidants are crucial for combating oxidative stress, which can lead to various diseases. Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a comparative analysis of several derivatives showed that certain compounds demonstrated DPPH radical scavenging activities comparable to ascorbic acid, a well-known antioxidant.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 58.2 | 1.37 times higher |
| Compound B | 55.9 | Comparable |
2. Anticancer Activity
Research has explored the anticancer potential of various oxanone derivatives, including this compound. In vitro studies using human cancer cell lines have shown that certain derivatives possess cytotoxic effects that surpass those of established anticancer drugs like imatinib.
Case Study: Anticancer Efficacy
- Cell Line : A549 (human lung cancer)
- Results : Compounds derived from oxanones exhibited IC50 values lower than those of imatinib, indicating enhanced cytotoxicity.
3. Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Some studies have investigated the anti-inflammatory effects of oxanone derivatives, suggesting that they may inhibit nitric oxide production in LPS-stimulated macrophages.
| Compound | Nitric Oxide Inhibition (%) | Comparison to Dexamethasone |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 40% | Stronger than dexamethasone |
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Nitric Oxide Synthase (iNOS) : Inhibition of iNOS expression has been observed in studies focusing on anti-inflammatory mechanisms.
- MAPK and NF-κB Pathways : Compounds have been reported to modulate these signaling pathways, contributing to their anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
